
5-Bromo-2-methoxypyridin-3-amine
Overview
Description
“5-Bromo-2-methoxypyridin-3-amine” is a chemical compound with the empirical formula C6H7BrN2O . It has a molecular weight of 203.04 . This compound is typically in liquid form .
Molecular Structure Analysis
The SMILES string for “5-Bromo-2-methoxypyridin-3-amine” is COc1ncc(Br)cc1N . This provides a textual representation of the compound’s structure.
Chemical Reactions Analysis
As mentioned earlier, “5-Bromo-2-methoxypyridin-3-amine” can react with arylboronic acids to produce pyridine derivatives . More specific reaction mechanisms or analyses are not available from the search results.
Physical And Chemical Properties Analysis
“5-Bromo-2-methoxypyridin-3-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.
Scientific Research Applications
Pharmacology
In pharmacology, 5-Bromo-2-methoxypyridin-3-amine is a valuable intermediate for the synthesis of complex molecules. It has been used as a building block for the development of αvβ3 antagonists , which are compounds that can inhibit cancer cell migration and bone resorption. Additionally, it serves as a precursor for creating somatostatin sst 3 receptor antagonists , which have potential therapeutic applications in treating neuroendocrine tumors.
Material Science
This compound plays a role in material science as a precursor for synthesizing novel materials. Its derivatives are used in the creation of high-performance polymers and coatings that exhibit unique properties such as resistance to heat and chemical degradation .
Chemical Synthesis
5-Bromo-2-methoxypyridin-3-amine: is extensively used in chemical synthesis. It is involved in Suzuki cross-coupling reactions , which are pivotal in constructing carbon-carbon bonds, thereby enabling the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Analytical Chemistry
In analytical chemistry, this compound is utilized in the development of analytical reagents and standards . It is particularly important in chromatography and spectroscopy for the identification and quantification of various substances .
Biochemistry
In the field of biochemistry, 5-Bromo-2-methoxypyridin-3-amine is used in the study of enzyme interactions and protein synthesis . It serves as a molecular probe to understand biochemical pathways and the mechanism of action of different enzymes .
Environmental Applications
Environmental science benefits from the use of 5-Bromo-2-methoxypyridin-3-amine in the detection and analysis of environmental pollutants. It is a key component in the synthesis of sensors and assays that can detect toxic substances in water and soil .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It’s hazardous to the respiratory system . The compound is also classified as dangerous with the signal word “Danger” and has several hazard statements including H302, H315, H317, H318, and H335 .
properties
IUPAC Name |
5-bromo-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOFLFWIISCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660560 | |
| Record name | 5-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridin-3-amine | |
CAS RN |
884495-39-0 | |
| Record name | 5-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

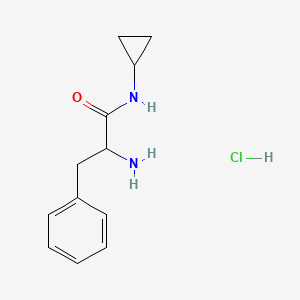
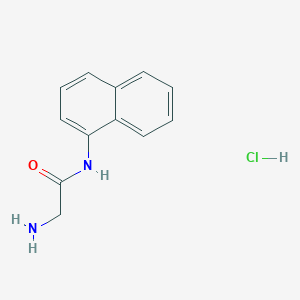
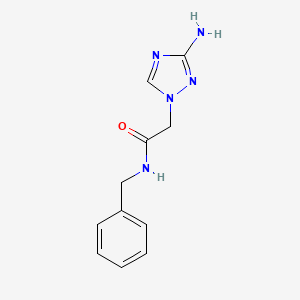
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)

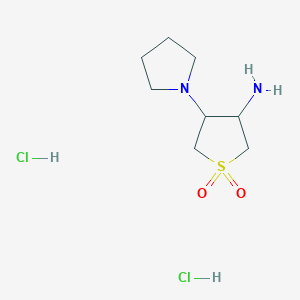
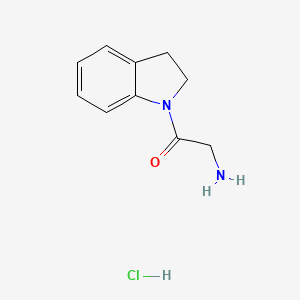
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
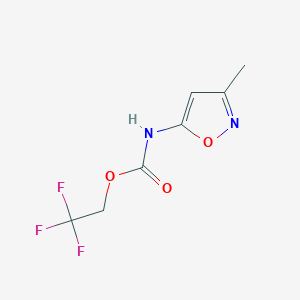
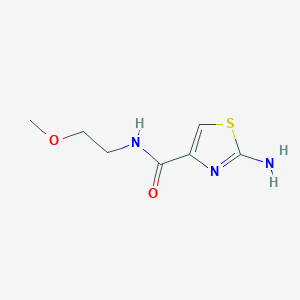

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)